molecular formula C6H13FS B13422625 Hexanethiol, 6-fluoro- CAS No. 408-09-3

Hexanethiol, 6-fluoro-

Cat. No.: B13422625
CAS No.: 408-09-3
M. Wt: 136.23 g/mol
InChI Key: YEJIOOCWBINOSK-UHFFFAOYSA-N
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Description

Hexanethiol, 6-fluoro- is an organosulfur compound with the chemical formula C6H13FS. It is a derivative of hexanethiol, where a fluorine atom is substituted at the sixth carbon position. This compound is known for its unique chemical properties due to the presence of both a thiol group (-SH) and a fluorine atom, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexanethiol, 6-fluoro- typically involves the introduction of a fluorine atom into hexanethiol. One common method is the nucleophilic substitution reaction, where hexanethiol reacts with a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: Industrial production of Hexanethiol, 6-fluoro- may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the production process. Additionally, maintaining optimal temperature and pressure conditions is crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: Hexanethiol, 6-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hexanethiol, 6-fluoro- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Hexanethiol, 6-fluoro- involves its interaction with molecular targets through its thiol and fluorine groups. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The fluorine atom can influence the compound’s reactivity and stability, enhancing its effectiveness in various applications. The pathways involved include thiol-disulfide exchange reactions and interactions with fluorine-sensitive sites .

Comparison with Similar Compounds

Uniqueness: Hexanethiol, 6-fluoro- is unique due to the presence of both a thiol group and a fluorine atom, which imparts distinct chemical reactivity and stability. This combination makes it valuable in various scientific and industrial applications .

Properties

CAS No.

408-09-3

Molecular Formula

C6H13FS

Molecular Weight

136.23 g/mol

IUPAC Name

6-fluorohexane-1-thiol

InChI

InChI=1S/C6H13FS/c7-5-3-1-2-4-6-8/h8H,1-6H2

InChI Key

YEJIOOCWBINOSK-UHFFFAOYSA-N

Canonical SMILES

C(CCCS)CCF

Origin of Product

United States

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